molecular formula C10H16N4O2 B13566149 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13566149
M. Wt: 224.26 g/mol
InChI Key: YVMQPJXKWUXXCV-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound that features a cyclopropylamino group and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.

    Introduction of the cyclopropylamino group: This step might involve the reaction of cyclopropylamine with an appropriate intermediate.

    Final assembly: The final step would involve coupling the triazole and cyclopropylamino intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Automated synthesis: To reduce human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with enzymes or receptors, given the presence of the triazole ring which is known to interact with biological targets.

Medicine

In medicinal chemistry, it might be explored for its potential as a drug candidate, particularly for its possible anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, or they might interact with receptors to modulate their activity. The cyclopropylamino group could enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid: Lacks the dimethyl groups on the triazole ring.

    2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanoic acid: Has an additional carbon in the propanoic acid chain.

Uniqueness

The presence of the dimethyl groups on the triazole ring and the cyclopropylamino group might confer unique properties, such as increased lipophilicity or enhanced binding to specific biological targets.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C10H16N4O2/c1-6-11-7(2)14(13-6)5-9(10(15)16)12-8-3-4-8/h8-9,12H,3-5H2,1-2H3,(H,15,16)

InChI Key

YVMQPJXKWUXXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC(C(=O)O)NC2CC2

Origin of Product

United States

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